molecular formula C15H13N5OS B4523256 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

Cat. No.: B4523256
M. Wt: 311.4 g/mol
InChI Key: ADPYMALJEOVEQH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is a heterocyclic hybrid compound combining pyrazole and 1,3,4-thiadiazole moieties. The cyclopropyl group at the pyrazole 3-position and the phenyl group at the 1-position distinguish its structure from related analogs. The Z-configuration of the thiadiazolylidene moiety is critical for its electronic and steric interactions, influencing both physicochemical properties and biological activity . While detailed data on its synthesis and applications are sparse in the provided evidence, structural parallels with compounds in , and 8 suggest it may share synthetic pathways and functional roles with other thiadiazole-pyrazole derivatives.

Properties

IUPAC Name

5-cyclopropyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(17-15-18-16-9-22-15)13-8-12(10-6-7-10)19-20(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPYMALJEOVEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)NC3=NN=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable aldehyde or ketone.

    Coupling of the pyrazole and thiadiazole rings: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the combination of different functional groups.

Biology:

  • Investigated for potential antimicrobial and antifungal activities.
  • Studied for its potential as an enzyme inhibitor.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

Industry:

  • Potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiadiazole ring, in particular, is known to interact with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structure is compared to analogs in Table 1, highlighting key substituents and molecular features.

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 3-Cyclopropyl, 1-phenyl, thiadiazolylidene C₁₇H₁₅N₅OS Not reported Not reported
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) Acetyl, phenyl, chromenone C₂₃H₁₉N₅O₃S 453.49 214–216
6f () 3,4-Dimethylthieno[2,3-b]thiophene, 4-chlorophenyl C₃₄H₂₀Cl₂N₆O₄S₄ 775.73 295
3-Cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide Methoxymethyl, cyclopropyl, phenyl C₁₇H₁₇N₅O₂S 379.42 Not reported

Key Observations :

  • Substituent Impact : Bulky groups (e.g., cyclopropyl in the target compound vs. methoxymethyl in ) influence molecular weight and steric hindrance. Electron-withdrawing groups (e.g., chlorine in 6f ) increase melting points by enhancing dipole interactions.
  • Thermal Stability : The target compound’s melting point is unreported, but analogs with aromatic or rigid structures (e.g., 6f at 295°C ) exhibit higher thermal stability than aliphatic derivatives (e.g., 11d at 171°C ).
Spectral and Analytical Data
  • IR/NMR Trends : Thiadiazole derivatives in and show characteristic peaks (e.g., C=O at ~1655–1693 cm⁻¹, C≡N at ~2199 cm⁻¹) . The target compound’s spectra would likely exhibit similar patterns.
  • Elemental Analysis : Compound 6f () shows precise alignment between calculated and found values (e.g., C: 52.64% vs. 52.58%), underscoring rigorous characterization standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

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